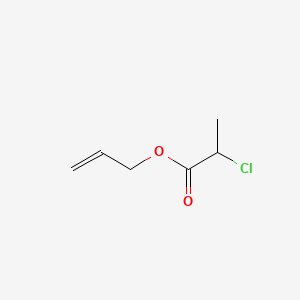

Allyl 2-chloropropionate

CAS No.: 55360-11-7

Cat. No.: VC17096080

Molecular Formula: C6H9ClO2

Molecular Weight: 148.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55360-11-7 |

|---|---|

| Molecular Formula | C6H9ClO2 |

| Molecular Weight | 148.59 g/mol |

| IUPAC Name | prop-2-enyl 2-chloropropanoate |

| Standard InChI | InChI=1S/C6H9ClO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4H2,2H3 |

| Standard InChI Key | FDCTVCOKDZZPRP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)OCC=C)Cl |

Introduction

Structural and Molecular Characteristics

Allyl 2-chloropropionate, systematically named prop-2-enyl 2-chloropropanoate, features a chlorinated propionate group linked to an allyl moiety. The chlorine atom at the β-position of the propionate chain enhances its electrophilicity, making it reactive in nucleophilic substitution and elimination reactions. Key structural attributes include:

| Property | Value |

|---|---|

| CAS Number | 55360-11-7 |

| Molecular Formula | |

| Molecular Weight | 148.59 g/mol |

| IUPAC Name | Prop-2-enyl 2-chloropropanoate |

| Solubility in Water | 3,835 mg/L at 25°C |

| Canonical SMILES | CC(C(=O)OCC=C)Cl |

The compound’s InChIKey (FDCTVCOKDZZPRP-UHFFFAOYSA-N) confirms its stereochemical uniqueness, while its moderate water solubility suggests compatibility with both polar and nonpolar reaction environments.

Synthesis and Production Methods

Esterification with 2-Chloropropionyl Chloride

The primary synthesis route involves reacting 2-chloropropionyl chloride with allyl alcohol in the presence of a base such as triethylamine. This method achieves yields exceeding 70% under mild conditions (20–25°C), with the base neutralizing HCl byproducts to drive the reaction forward:

The reaction proceeds via nucleophilic acyl substitution, where the allyl alcohol’s hydroxyl group attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride.

Alternative Route via Chlorosulphinate Intermediates

A patent-published method employs thionyl chloride () to chlorinate alkyl lactates, forming chlorosulphinate intermediates . Subsequent decomposition with pyridine at 60–80°C yields allyl 2-chloropropionate:

This method minimizes racemization of optically active precursors by maintaining temperatures below 80°C and using catalytic pyridine (0.1–1% by weight) .

Chemical Reactivity and Functional Behavior

Nucleophilic Substitution

The β-chlorine atom renders allyl 2-chloropropionate susceptible to reactions. For example, treatment with sodium methoxide replaces chlorine with methoxy groups, forming allyl 2-methoxypropionate. Such transformations are critical for synthesizing modified esters used in flavoring agents and plasticizers.

Elimination and Alkene Formation

Under basic conditions, the compound undergoes dehydrohalogenation to form acrylic acid derivatives. Heating with potassium carbonate generates allyl acrylate, a monomer for polyacrylate polymers:

Hydrolytic Stability

Despite its moderate water solubility, allyl 2-chloropropionate hydrolyzes slowly in aqueous media. Acidic conditions accelerate hydrolysis to 2-chloropropionic acid and allyl alcohol, while alkaline conditions promote saponification.

Industrial and Research Applications

Polymer Chemistry

The compound’s allyl group participates in radical polymerization, forming cross-linked polymers with enhanced thermal stability. Copolymerization with styrene or methyl methacrylate yields materials for adhesives and coatings.

Pharmaceutical Intermediates

Allyl 2-chloropropionate serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, its reaction with aryl Grignard reagents produces 2-arylpropionic acids like ibuprofen.

Agrochemical Synthesis

Chlorinated esters are pivotal in synthesizing herbicides and insecticides. Allyl 2-chloropropionate’s reactivity enables the production of chlorophenoxyacetic acid derivatives, which disrupt plant cell growth .

Recent Research Advancements

Enantioselective Synthesis

Recent studies optimize pyridine-catalyzed decomposition of chlorosulphinates to produce enantiomerically pure allyl 2-chloropropionate. Controlling reaction temperatures below 40°C reduces racemization, achieving enantiomeric excess (ee) > 95% .

Microbial Degradation

Pseudomonas strains capable of degrading chlorinated allyl compounds have been identified . While these bacteria primarily metabolize 2-chloroallylalcohol, their enzymatic machinery (e.g., alcohol dehydrogenases) shows potential for bioremediation of allyl 2-chloropropionate-contaminated sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume